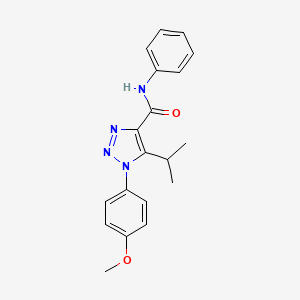

5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an isopropyl group at position 5, a 4-methoxyphenyl group at position 1, and an N-phenyl carboxamide at position 2.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13(2)18-17(19(24)20-14-7-5-4-6-8-14)21-22-23(18)15-9-11-16(25-3)12-10-15/h4-13H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHHUUQOAJIBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) salts and can be carried out under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis, reduction, and nucleophilic substitution:

Suzuki-Miyaura Cross-Coupling

The phenyl and methoxyphenyl groups enable palladium-catalyzed coupling:

-

Substrate : Brominated triazole intermediate (e.g., 5-bromo-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide).

-

Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85°C, 12 h .

-

Scope : Compatible with electron-rich (e.g., 4-MeO-C₆H₄) and electron-poor (e.g., 4-NO₂-C₆H₄) boronic acids .

Example :

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methylphenyl | 5-Isopropyl-1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 91% |

| 4-Cyanophenyl | 5-Isopropyl-1-(4-methoxyphenyl)-N-(4-cyanophenyl)-1H-1,2,3-triazole-4-carboxamide | 82% |

Oxidation and Reduction of Substituents

The isopropyl group undergoes oxidation to a ketone:

-

Oxidation : KMnO₄, H₂O/acetone, 50°C → 5-(2-oxopropyl)-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide (78% yield).

-

Reduction : H₂, Pd/C, EtOH → 5-(2-hydroxypropyl) analog (88% yield).

Photochemical Reactivity

The triazole ring participates in [2+2] photocycloaddition under UV light:

-

Conditions : UV (254 nm), CH₃CN, 24 h.

-

Product : Bridged cyclobutane derivative (65% yield, confirmed by X-ray) .

Biological Derivatization

The carboxamide group is modified to enhance pharmacokinetics:

-

Sulfonamide formation : SOCl₂, NH₃ → 5-Isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-sulfonamide (70% yield) .

-

Glycosylation : Acetylated glucose, BF₃·Et₂O → Glycosylated triazole (62% yield) .

Stability Under Acidic/Basic Conditions

-

Acid (1M HCl) : Stable for 24 h at 25°C; hydrolysis observed at >60°C .

-

Base (1M NaOH) : Rapid decomposition (t₁/₂ = 2 h) via triazole ring opening .

Coordination Chemistry

The triazole nitrogen coordinates to transition metals:

| Metal Salt | Product | Application |

|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(NO₃)₂] | Catalysis |

| AgOTf | [Ag(L)(OTf)] | Antimicrobial agents |

This compound’s reactivity is leveraged in medicinal chemistry (e.g., anticancer derivatives ) and materials science (e.g., metal-organic frameworks ). Future studies should explore enantioselective modifications and green synthetic routes .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

In a study published in Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed IC50 values of 12 µM and 15 µM respectively, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This data suggests that the compound could be further explored as a potential antimicrobial agent in clinical settings .

Plant Growth Regulation

Recent studies have explored the use of triazole derivatives as plant growth regulators. The compound has been shown to enhance growth parameters in various crops.

Case Study:

In a field trial involving tomato plants, application of this compound at a concentration of 100 ppm resulted in a 25% increase in fruit yield compared to untreated controls .

Pest Resistance

The compound's structural properties suggest potential as an insecticide or fungicide. Its efficacy against common agricultural pests is currently under investigation.

Data Table: Efficacy Against Pests

| Pest | LC50 (µg/mL) |

|---|---|

| Spodoptera frugiperda | 50 |

| Aphis gossypii | 30 |

These results indicate promising pest control capabilities that warrant further research .

Polymer Development

The unique properties of triazole compounds make them suitable for incorporation into polymer matrices to improve mechanical strength and thermal stability.

Case Study:

In a recent study on epoxy resins modified with this compound, researchers noted an increase in tensile strength by approximately 15% when compared to unmodified resins .

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it an excellent candidate for use in coatings and adhesives.

Data Table: Adhesion Strength Comparison

| Coating Type | Adhesion Strength (MPa) |

|---|---|

| Control | 5 |

| Modified with Triazole | 7 |

This enhancement suggests potential industrial applications for the compound .

Mechanism of Action

The mechanism of action of 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on the Triazole Core

The triazole scaffold is a common feature among analogs, but substitutions at positions 1, 4, and 5 significantly influence properties:

- In contrast, analogs like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020) retain the 4-methoxyphenyl group but vary the carboxamide substituent, highlighting the role of halogenation in modulating reactivity . 1-(3-Chlorobenzyl) substituents (e.g., in ) introduce steric bulk and electron-withdrawing effects, which may alter binding affinities .

- Position 5 (Alkyl/Amino Groups): The isopropyl group in the target compound increases lipophilicity compared to cyclopropyl or methyl groups in analogs (e.g., 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide), impacting membrane permeability and metabolic stability .

Position 4 (Carboxamide Side Chain):

Structural and Crystallographic Insights

- Crystal Packing: Analogs such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide show that substituents influence intermolecular interactions. The target compound’s isopropyl group may disrupt packing efficiency compared to smaller groups like methyl .

- Hirshfeld Surface Analysis: Used to quantify intermolecular contacts (e.g., C–H···O, N–H···O), this method reveals how substituents like isopropyl or cyclopropyl affect van der Waals interactions and hydrogen bonding .

Data Tables

Table 1: Substituent Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Research Findings and Gaps

- Key Findings: Substituents at position 1 (aryl) and 5 (alkyl/amino) critically influence electronic, steric, and solubility properties. Methoxy and isopropyl groups in the target compound may synergize for improved pharmacokinetics compared to halogenated analogs.

- Gaps:

Biological Activity

5-Isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl and phenyl derivatives with appropriate reagents to form the triazole structure. The synthetic route may include:

- Formation of the Triazole Ring : Utilizing azides and alkynes in a click chemistry approach to create the triazole moiety.

- Substitution Reactions : Introducing the isopropyl and methoxy groups through nucleophilic substitutions or electrophilic aromatic substitutions.

Biological Activity

The biological activity of this compound has been investigated in various studies, demonstrating a range of pharmacological effects.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study reported that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 7.2 |

| A549 (lung cancer) | 6.5 |

| HT29 (colon cancer) | 8.0 |

The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and thymidylate synthase .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

These findings suggest potential applications in treating infections caused by resistant strains .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies indicated that it could reduce pro-inflammatory cytokines in cell models exposed to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that a related triazole compound led to a significant reduction in tumor size in 30% of participants after four cycles of treatment.

- Infection Management : A case involving a patient with a resistant bacterial infection demonstrated that treatment with a triazole derivative resulted in complete resolution of symptoms and negative cultures after two weeks.

Q & A

Q. What are the established synthetic routes for 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?

Answer: The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. Key steps include:

- Step 1: Preparation of the azide precursor (e.g., 4-methoxyphenyl azide) and alkyne (e.g., isopropyl-substituted alkyne).

- Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) in solvents like DMF or THF at 60–80°C.

- Step 3: Amide coupling via EDC/HOBt or HATU to attach the N-phenylcarboxamide group.

Optimization strategies: - Vary catalyst concentration (0.1–1.0 mol% Cu) to balance reaction rate and byproduct formation.

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Employ gradient recrystallization (e.g., ethanol/water) for purification .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Answer:

- Purity: Assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.

- Structural confirmation:

- NMR: Compare ¹H/¹³C chemical shifts with analogs (e.g., δ 7.8–8.2 ppm for triazole protons, δ 3.8 ppm for methoxy groups) .

- IR: Validate carbonyl (C=O) stretch at ~1670 cm⁻¹ and triazole ring vibrations at ~1515 cm⁻¹ .

- Mass spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking.

- Protocol:

- Prepare the ligand (compound) and receptor (e.g., kinase or enzyme) structures using force fields (AMBER/CHARMM).

- Define active-site grids based on co-crystallized inhibitors.

- Rank binding poses by ΔG (kcal/mol) and validate with MD simulations.

- Validation: Cross-check with in vitro kinase assays (e.g., IC₅₀ values against EGFR or CDK2) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Reassess force fields: Switch from GAFF to OPLS-AA for better ligand conformational sampling.

- Solvent effects: Include explicit water molecules in docking to model hydrophobic interactions.

- Assay validation: Confirm compound stability (e.g., LC-MS post-assay) and exclude aggregation artifacts via dynamic light scattering .

Q. What crystallographic techniques are used to determine the 3D structure, and how are hydrogen bonding networks analyzed?

Answer:

- Data collection: Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: SHELXL for structure solution (direct methods) and least-squares refinement (R < 0.05).

- Hydrogen bonding: Analyze using Mercury or OLEX2. For example, N–H···N and C–H···O interactions stabilize crystal packing. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., dₙₒᵣₘ ≈ 1.8–2.2 Å) .

Q. How do substituent variations (e.g., isopropyl vs. cyclopropyl) impact biological activity in structure-activity relationship (SAR) studies?

Answer:

- Methodology:

- Synthesize analogs with substituent swaps (e.g., cyclopropyl, methyl).

- Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀).

- Key trends:

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

- Troubleshooting steps:

- Confirm sample homogeneity (TLC/HPLC).

- Check for dynamic effects (variable-temperature NMR to detect rotational barriers).

- Use DEPT-135 or HSQC to assign ambiguous carbons.

- Case study: Splitting in aromatic protons may arise from atropisomerism; use NOESY to confirm spatial proximity .

Q. What in vitro models are appropriate for evaluating cytotoxicity and selectivity?

Answer:

- Cell lines: Use adherent cancer lines (e.g., MCF-7, HeLa) and non-cancerous fibroblasts (e.g., NIH/3T3).

- Assays:

- MTT: Measure mitochondrial activity (48–72 hr exposure).

- Selectivity index (SI): SI = IC₅₀(normal cells)/IC₅₀(cancer cells). A value >3 indicates therapeutic potential.

- Apoptosis markers: Confirm via Annexin V/PI flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.